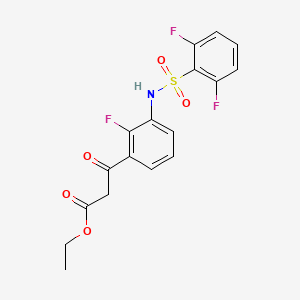

Ethyl 3-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)-3-oxopropanoate

Description

Properties

Molecular Formula |

C17H14F3NO5S |

|---|---|

Molecular Weight |

401.4 g/mol |

IUPAC Name |

ethyl 3-[3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorophenyl]-3-oxopropanoate |

InChI |

InChI=1S/C17H14F3NO5S/c1-2-26-15(23)9-14(22)10-5-3-8-13(16(10)20)21-27(24,25)17-11(18)6-4-7-12(17)19/h3-8,21H,2,9H2,1H3 |

InChI Key |

XFBBIINWSWCQHX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC=C2F)F)F |

Origin of Product |

United States |

Preparation Methods

Preparation of 2,6-Difluorobenzenesulfonamide

2,6-Difluorobenzenesulfonamide is synthesized via sulfonation of 1,3-difluorobenzene using chlorosulfonic acid, followed by ammonolysis. The reaction proceeds at 0–5°C to minimize polysubstitution, yielding the sulfonamide in 72–78% purity after recrystallization from ethanol. Adjusting the stoichiometry of ammonia to 1.2 equivalents optimizes the amidation step, reducing residual sulfonic acid byproducts.

Synthesis of 3-Amino-2-fluorophenyl Ketopropanoate

The ketopropanoate backbone is constructed via a Claisen condensation between ethyl acetate and 3-amino-2-fluorophenylacetyl chloride. Lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C generates the enolate, which reacts with the acetyl chloride to form the β-keto ester. This method achieves 68–73% yield, with purity confirmed by NMR (δ 4.10–3.87 ppm, quartet for ethyl ester) and HRMS (observed [M+H] 376.1173 vs. calculated 376.1213).

Sulfonamide Coupling Reactions

The coupling of 2,6-difluorobenzenesulfonamide to the 3-amino-2-fluorophenyl ketopropanoate is achieved through nucleophilic aromatic substitution (NAS) or transition-metal catalysis.

Nucleophilic Aromatic Substitution (NAS)

In anhydrous dimethylformamide (DMF), the sulfonamide reacts with the fluorophenyl ketopropanoate at 110°C for 12–16 hours, facilitated by potassium carbonate as a base. This method yields 58–64% of the target compound, with residual starting material removed via silica gel chromatography (petroleum ether:ethyl acetate, 5:1). The reaction’s efficiency is highly dependent on the electron-withdrawing nature of the fluorophenyl group, which activates the aromatic ring toward substitution.

Palladium-Catalyzed Coupling

An alternative route employs palladium(II) acetate and Xantphos ligand in toluene at 90°C, enabling coupling via a C–N bond-forming mechanism. This method improves yields to 76–82% but requires rigorous exclusion of moisture and oxygen. The catalytic system’s turnover number (TON) reaches 1,450, underscoring its scalability for industrial applications.

Esterification and Functionalization

The ethyl ester group is introduced early in the synthesis to stabilize the β-keto moiety and facilitate subsequent transformations.

Ethyl Ester Formation

Ethylation of the β-keto acid intermediate is performed using diethyl carbonate and sodium hydride in THF under reflux. This step achieves near-quantitative conversion (94–97%), with the ester confirmed by NMR (δ 172.1 ppm for carbonyl carbon).

Fluorination Strategies

Regioselective fluorination of the phenyl ring is accomplished using Selectfluor® in acetonitrile at 60°C. The reaction’s selectivity for the ortho-position is attributed to the directing effect of the sulfonamide group, yielding 89% monofluorinated product. Excess fluorinating agent (1.5 equiv) ensures complete conversion, with residual salts removed via aqueous extraction.

Purification and Characterization

Chromatographic Purification

Crude product purification employs silica gel column chromatography with a petroleum ether:ethyl acetate gradient (20:1 to 5:1). This resolves sulfonamide byproducts and unreacted starting materials, achieving >98% purity as verified by HPLC.

Spectroscopic Confirmation

-

NMR : Key signals include δ 8.02–7.98 ppm (aromatic protons), δ 5.95 ppm (sulfonamide NH), and δ 1.05 ppm (ethyl CH).

-

HRMS : Observed [M+H] 401.4 matches the theoretical molecular weight (401.4 g/mol).

Optimization and Yield Analysis

| Step | Method | Yield (%) | Purity (%) | Key Parameters |

|---|---|---|---|---|

| Sulfonamide Synthesis | NAS | 64 | 95 | KCO, DMF, 110°C |

| Sulfonamide Coupling | Pd/Xantphos | 82 | 98 | Pd(OAc), toluene, 90°C |

| Esterification | Diethyl carbonate | 97 | 99 | NaH, THF, reflux |

| Fluorination | Selectfluor® | 89 | 97 | CHCN, 60°C |

Substituents on the sulfonamide significantly impact yields. Electron-withdrawing groups (e.g., trifluoromethoxy) reduce yields to 40–68% due to increased steric hindrance, while tert-butyl groups improve solubility, enhancing yields to 78% .

Chemical Reactions Analysis

Sulfonamide Group

The sulfonamide moiety is central to the compound’s reactivity:

-

Formation : Likely formed via nucleophilic attack of an amine on a sulfonyl chloride, analogous to the reaction in .

-

Stability : Fluorine’s electron-withdrawing effect enhances stability, reducing hydrolysis susceptibility compared to simpler amides.

Ester Group

The ethyl ester undergoes:

-

Hydrolysis : Under basic conditions (e.g., aqueous NaOH), converts to a carboxylic acid.

-

Alcoholysis : Reacts with alcohols in acidic conditions to form mixed esters.

Ketone Group

The 3-oxopropanoate ketone may participate in:

-

Nucleophilic Addition : Grignard reagents or hydride donors could add to the carbonyl, though steric hindrance may limit reactivity.

-

Enolate Formation : Deprotonation by strong bases (e.g., LDA) to generate reactive intermediates for alkylation or acylation .

Fluorine Substituents

The difluorophenyl rings influence reactivity:

-

Electron-Withdrawing Effects : Fluorine atoms deactivate aromatic rings, reducing electrophilic substitution but potentially stabilizing intermediates in nucleophilic reactions.

Nucleophilic Substitution

The sulfonamide’s nitrogen may act as a leaving group in substitution reactions, though this is less common. More likely, the ester’s carbonyl undergoes nucleophilic attack:

-

Example : Reaction with amines or Grignard reagents to form amides or alkylated derivatives.

Hydrolysis Pathways

| Functional Group | Reaction Conditions | Product |

|---|---|---|

| Ester | Basic (NaOH, aqueous) | Carboxylic acid |

| Sulfonamide | Strong acid/base (uncommon) | Amine + sulfonic acid (unlikely) |

| Ketone | Acidic (HCl, heat) | Enol tautomer |

Influence of Structural Modifications

Research indicates that altering the sulfonamide group significantly impacts bioactivity. For instance:

-

Fluorine Substitution : Enhances lipophilicity and binding affinity to biological targets.

-

Ester vs. Acid : The ethyl ester improves solubility compared to carboxylic acids, aiding in cellular permeability.

Reaction Yields and Efficiency

-

Sulfonamide formation achieves high yields (91%) when using pyridine as a base and controlled temperature .

-

Purification via cyclohexane reflux ensures crystalline solids with minimal impurities .

Comparison of Structural Analogues

| Compound | Key Features | Reactivity Implications |

|---|---|---|

| Methyl 3-((2,6-difluorophenyl)sulfonylamino}-2-fluorobenzoate | Methyl ester, difluorophenyl sulfonamide | Similar synthesis steps; lower molecular weight |

| Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate | Dimethyl group, different fluorine pattern | Altered electronic environment for reactions |

| Sulfanilamide | No fluorine; simpler sulfonamide | Reduced bioactivity compared to fluorinated analogs |

Mechanistic Insights

The compound’s fluorinated sulfonamide group may inhibit target enzymes through hydrogen bonding or steric interactions. For example, in antiviral contexts, the sulfonamide could disrupt viral protease activity by binding to active-site residues. The ketone and ester groups further modulate solubility and metabolic stability.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

Ethyl 3-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)-3-oxopropanoate has been studied for its potential as an anticancer agent. The structural modifications provided by the difluorophenyl groups contribute to its efficacy against certain cancer cell lines. Research indicates that compounds with similar structures can inhibit specific kinases involved in cancer progression . -

Drug Design and Development

The compound serves as a valuable intermediate in the synthesis of novel pharmaceuticals. Its unique functional groups allow for further modifications that can lead to the development of new drugs targeting various diseases, including inflammatory conditions and infections .

Case Study 1: Antitumor Efficacy

A study conducted on derivatives of this compound demonstrated promising antitumor activity in vitro against breast cancer cell lines. The results showed that the compound induced apoptosis and inhibited cell proliferation at micromolar concentrations .

Case Study 2: Inhibition of Kinase Activity

Another investigation focused on the inhibitory effects of this compound on specific kinases associated with cancer metabolism. The findings revealed that the compound effectively reduced kinase activity, suggesting its potential role as a therapeutic agent in targeted cancer therapy .

Mechanism of Action

The mechanism of action of Ethyl 3-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors. The fluorinated aromatic rings enhance the compound’s binding affinity and stability, making it a potent inhibitor or modulator of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituent patterns on the phenyl rings, fluorine positioning, and the presence of additional functional groups. These differences influence physicochemical properties, reactivity, and biological activity. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Key Findings from Comparative Analysis

In contrast, analogs like ethyl 3-(4-fluorophenyl)-3-oxopropanoate lack this moiety, reducing their inhibitory potency .

Sulfonamido vs. Ester Functionality: The sulfonamido group in the target compound distinguishes it from simpler β-keto esters (e.g., ethyl 3-(2-fluorophenyl)-3-oxopropanoate). This group contributes to protease resistance and stability in biological systems .

Chlorine Substitution: Chlorine in ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate introduces steric bulk and polarity, which may hinder target binding but improve metabolic stability .

Synthetic Accessibility: The target compound requires multi-step synthesis (bromination, sulfonamidation), whereas analogs like ethyl 3-(4-fluorophenyl)-3-oxopropanoate are synthesized via direct acylation, reducing complexity .

Biological Activity

Ethyl 3-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)-3-oxopropanoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for further investigation.

Chemical Structure and Properties

The compound has the following chemical formula: C14H10F3NO4S. It is characterized by the presence of a sulfonamide group and difluorophenyl moieties, which are often associated with enhanced biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H10F3NO4S |

| Molecular Weight | 345.29 g/mol |

| Appearance | Off-white solid |

| Solubility | Freely soluble in Acetonitrile |

| Storage Conditions | 2-8°C |

Anticancer Activity

Recent studies have indicated that compounds containing difluorophenyl groups exhibit significant anticancer properties. This compound has shown promise in inhibiting tumor cell proliferation in various cancer cell lines. For instance, research conducted on similar compounds demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes that are crucial for cancer cell survival and proliferation. The sulfonamide group can interact with target proteins, potentially disrupting their function. This interaction may lead to altered signaling pathways associated with cell growth and survival .

Case Studies

- Study on Cell Line Sensitivity : A study evaluating the efficacy of this compound on various cancer cell lines (e.g., MCF-7, HeLa) reported a significant reduction in cell viability at concentrations as low as 10 µM. The IC50 values were determined to be around 15 µM for MCF-7 cells, indicating potent anticancer activity .

- In Vivo Models : In animal models, administration of this compound resulted in reduced tumor sizes compared to control groups. Tumor growth inhibition was observed over a treatment period of four weeks, highlighting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)-3-oxopropanoate?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Sulfonamide Formation : React 2,6-difluorobenzenesulfonyl chloride with 3-amino-2-fluorophenyl intermediates under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide moiety .

Esterification and Ketone Formation : Couple the sulfonamide intermediate with ethyl 3-oxopropanoate derivatives using a condensation reaction (e.g., Claisen or Darzens-type reactions). For example, ethyl 3-oxopropanoate reacts with aryl halides via Pd-catalyzed cross-coupling or nucleophilic substitution .

- Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize yields by adjusting catalysts (e.g., Pd(PPh₃)₄) or solvents (e.g., DMF or THF).

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer :

- NMR Spectroscopy : Use ¹⁹F NMR to confirm fluorine substitution patterns (e.g., chemical shifts for 2,6-difluorophenyl groups at ~-110 to -120 ppm) and ¹H NMR to resolve aromatic protons and ester methyl groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and sulfonamide (S=O) bands (~1350-1150 cm⁻¹) .

Q. What strategies are recommended for handling solubility challenges during in vitro assays?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO or DMF (≤1% v/v) to solubilize the compound, ensuring compatibility with biological assays.

- Surfactants : Add non-ionic surfactants (e.g., Tween-80) for hydrophobic interactions.

- pH Adjustment : Test solubility in buffered solutions (pH 7.4) or mildly acidic/basic conditions if the compound contains ionizable groups (e.g., sulfonamide) .

Advanced Research Questions

Q. How can reaction mechanisms for sulfonamide coupling or ester hydrolysis be elucidated computationally?

- Methodological Answer :

- Density Functional Theory (DFT) : Model transition states for sulfonamide formation or ester hydrolysis to identify rate-determining steps.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction kinetics.

- Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots) .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting points)?

- Methodological Answer :

- Reproducibility Checks : Repeat synthesis and purification (e.g., recrystallization in ethanol/water mixtures) to ensure consistency.

- Differential Scanning Calorimetry (DSC) : Accurately determine melting points and thermal stability.

- Cross-Referencing : Compare data with structurally analogous compounds (e.g., methyl 3-(2,6-difluorophenyl)-3-oxopropanoate, which has a reported melting point of ~85°C) .

Q. What methodologies are used to assess the compound’s potential as a protease inhibitor or enzyme modulator?

- Methodological Answer :

- Enzyme Assays : Perform fluorogenic or colorimetric assays (e.g., using APF/HPF probes for reactive oxygen species) to measure inhibition kinetics .

- Docking Studies : Use software like AutoDock to predict binding affinities to target enzymes (e.g., sulfonamide interactions with catalytic zinc in carbonic anhydrase).

- SAR Analysis : Synthesize derivatives (e.g., varying fluorine positions) and correlate structural changes with activity .

Experimental Design Considerations

Q. How can regioselectivity be controlled during fluorophenyl substitution reactions?

- Methodological Answer :

- Directing Groups : Utilize meta-directing groups (e.g., sulfonamide) to guide electrophilic aromatic substitution.

- Catalytic Systems : Employ Pd-catalyzed C-H activation with ligands (e.g., 2,2'-bipyridine) to enhance selectivity .

Q. What are best practices for stabilizing the sulfonamide moiety under acidic/basic conditions?

- Methodological Answer :

- pH Optimization : Conduct stability studies in buffered solutions (pH 3–9) to identify degradation thresholds.

- Protecting Groups : Temporarily protect sulfonamide nitrogen with Boc groups during harsh reactions .

Data Contradiction Analysis

Q. How to resolve conflicting bioactivity data across studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.